2-Hydroxyethyl docosanoate

描述

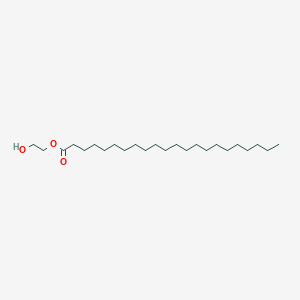

Structure

2D Structure

属性

CAS 编号 |

109376-47-8 |

|---|---|

分子式 |

C24H48O3 |

分子量 |

384.6 g/mol |

IUPAC 名称 |

2-hydroxyethyl docosanoate |

InChI |

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25/h25H,2-23H2,1H3 |

InChI 键 |

HJIHXGNKBCJVAR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |

相关CAS编号 |

53058-35-8 |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 2 Hydroxyethyl Docosanoate and Analogues

Precision Chemical Synthesis Approaches

Chemical synthesis provides a direct and often high-yielding route to 2-hydroxyethyl docosanoate. These methods typically involve the esterification of docosanoic acid or its derivatives with ethylene (B1197577) glycol under controlled conditions.

Esterification Strategies Utilizing Docosanoic Acid Precursors

The most common chemical route to this compound is the direct esterification of docosanoic acid (also known as behenic acid) with ethylene glycol. This reaction is typically acid-catalyzed and involves heating the reactants, often with azeotropic removal of water to drive the equilibrium towards the product. The general reaction is as follows:

CH₃(CH₂)₂₀COOH + HOCH₂CH₂OH ⇌ CH₃(CH₂)₂₀COOCH₂CH₂OH + H₂O

The reaction conditions, such as temperature, catalyst, and molar ratio of reactants, are crucial in determining the yield and purity of the monoester. The formation of the diester, ethylene glycol didocosanoate, is a potential side reaction that needs to be minimized, often by using an excess of ethylene glycol.

Another approach involves the transesterification of a docosanoic acid ester, such as methyl docosanoate, with ethylene glycol. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification.

Catalytic Systems for Efficient Esterification of Long-Chain Alcohols and Fatty Acids

A variety of catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate the efficient esterification of long-chain fatty acids like docosanoic acid. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can lead to challenges in product separation and catalyst removal, as well as potential corrosion issues mdpi.com.

Heterogeneous acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions, which aligns with green chemistry principles mdpi.com. Examples of heterogeneous catalysts that have been successfully employed for the esterification of fatty acids include:

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Advantages |

| Ion-Exchange Resins | Amberlyst-15 | 120 °C | High activity, but can degrade at higher temperatures mdpi.com. |

| Zeolites | H-ZSM-5, H-beta | High temperatures | Shape selectivity, but small pore size can be a limitation for long-chain fatty acids mdpi.com. |

| Sulfonated Carbons | Sulfonated glucose-derived carbon | 65 °C, 2.25 h | High conversion rates at relatively low temperatures. |

| Metal Oxides | ZrO₂-Al₂O₃/SO₄²⁻ | High temperatures | Superacidic properties leading to high yields. |

| Heteropoly Acids | Cerium antimonophosphomolybdate | 100-130 °C | High catalytic efficiency even at low catalyst loading researchgate.net. |

The choice of catalyst depends on factors such as the specific reactants, desired reaction rate, and process economics. For instance, a study on the esterification of lauric acid with diethylene glycol using a calcined Zn-Mg-Al catalyst achieved a 98.2% conversion at 190 °C researchgate.net. While not docosanoic acid, this demonstrates the effectiveness of such catalysts for long-chain fatty acid esterification.

Enzymatic and Biocatalytic Pathways for Fatty Ester Synthesis

Enzymatic and biocatalytic methods are gaining increasing attention as sustainable alternatives to traditional chemical synthesis. These processes often offer higher selectivity, milder reaction conditions, and reduced environmental impact.

Lipase-Mediated Transesterification and Esterification Processes

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides in nature. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters through esterification, transesterification, and interesterification reactions scielo.br. This versatility makes them ideal biocatalysts for the production of this compound.

The enzymatic synthesis of ultra-long-chain fatty acid sugar alcohol mono-esters, including the esterification of behenic acid with ethylene glycol, has been successfully demonstrated researchgate.net. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are frequently used due to their high activity and stability.

The key parameters influencing the yield and selectivity of lipase-catalyzed esterification include:

Enzyme Source and Form: Immobilized lipases are generally preferred for their enhanced stability and reusability.

Solvent System: The choice of solvent can significantly impact enzyme activity and substrate solubility.

Temperature: Optimal temperatures are typically in the range of 40-70 °C, which is milder than most chemical processes.

Substrate Molar Ratio: An excess of one of the substrates is often used to shift the equilibrium towards product formation.

Water Activity: The amount of water in the reaction medium is a critical parameter that needs to be carefully controlled to favor synthesis over hydrolysis.

A study on the lipase-catalyzed synthesis of DHA/EPA ethyl esters reported yields of 88-94% after 300 minutes using Novozym® 435, highlighting the efficiency of enzymatic methods for producing long-chain fatty acid esters mdpi.comresearchgate.net.

Biocatalysis from Renewable and Waste Feedstocks for Value-Added Chemicals

A significant advantage of biocatalytic processes is their ability to utilize renewable and waste feedstocks, contributing to a circular economy. For the synthesis of this compound and its analogues, this can involve the use of docosanoic acid derived from plant oils or the production of the entire ester molecule through microbial fermentation.

For example, the recombinant yeast Yarrowia lipolytica has been engineered to produce very long-chain fatty acids, such as erucic acid (C22:1), from waste materials like crude glycerol and waste cooking oil nih.gov. This demonstrates the potential for producing the fatty acid precursor for this compound from low-value feedstocks. Furthermore, microorganisms can be engineered to produce not only the fatty acid but also the final ester product. This has been shown in the production of fatty acid ethyl esters (biodiesel) by engineered yeast, where the organism converts renewable feedstocks directly into the desired ester.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Key green chemistry principles applied to the synthesis of this compound include:

Use of Renewable Feedstocks: Utilizing docosanoic acid from plant sources and ethylene glycol derived from bio-ethanol are key aspects of a sustainable synthesis. Biocatalytic routes that use waste oils or sugars as starting materials further enhance the green credentials of the process.

Catalysis: The use of catalysts, particularly heterogeneous and enzymatic catalysts, is preferred over stoichiometric reagents. Catalysts increase reaction efficiency, reduce waste, and can often be recycled and reused mdpi.com.

Energy Efficiency: Enzymatic reactions and some heterogeneously catalyzed processes can be conducted at lower temperatures and pressures compared to traditional chemical methods, leading to significant energy savings.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct esterification, where the only byproduct is water, has a high atom economy.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is minimized or replaced with greener alternatives. In some cases, solvent-free reaction conditions can be employed, particularly in lipase-catalyzed synthesis.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Development of Environmentally Benign Reaction Conditions and Solvent Minimization

A significant focus in the synthesis of 2-hydroxyethyl esters has been the adoption of enzymatic catalysis and the reduction or elimination of organic solvents. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have been extensively explored for their ability to catalyze esterification and transesterification reactions under mild conditions.

Enzymatic synthesis offers several advantages over conventional chemical methods, including high specificity, which reduces the formation of byproducts, and the ability to operate at lower temperatures and pressures, leading to energy savings. The use of immobilized enzymes, such as Candida antarctica lipase B (often known by its commercial name, Novozym 435), allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, further enhancing the sustainability of the process.

Solvent-free reaction systems, also known as neat systems, are particularly attractive from a green chemistry perspective as they eliminate the need for potentially toxic and volatile organic solvents. In the context of this compound synthesis, this can be achieved by reacting molten docosanoic acid directly with ethylene glycol in the presence of a lipase. The high viscosity of the reaction mixture in the absence of a solvent can be a challenge, which is often addressed by optimizing reaction parameters such as temperature and agitation speed.

Research into the enzymatic synthesis of similar long-chain fatty acid esters has provided valuable insights. For instance, the enzymatic esterification of oleic acid with ethylene glycol has been successfully carried out in a solvent-free system, achieving high conversion rates. In one study, a conversion of 99% was achieved using an immobilized lipase from Candida antarctica (NS 88011) at 70°C with a molar ratio of 1:2 (acid to alcohol) and an agitation of 600 rpm over 32 hours unife.it.

Ultrasonication has also been explored as a method to enhance the efficiency of lipase-catalyzed esterification. In a study on the esterification of chlorogenic acid with octanol, ultrasonication significantly reduced the reaction time from 48 hours to 12 hours to achieve a high conversion rate nih.gov. This technique could potentially be applied to the synthesis of this compound to improve reaction kinetics.

While enzymatic methods are preferred for their green credentials, chemical synthesis routes under optimized conditions are also being developed. For example, 2-hydroxyethyl esters have been synthesized from peanut oil and castor oil using potassium carbonate (K2CO3) as a catalyst. fkit.hrugm.ac.id In a typical procedure, the oil is reacted with an excess of ethylene glycol at elevated temperatures. For instance, the synthesis from peanut oil involved a triglyceride to ethylene glycol molar ratio of 1:10, with 9% mol of K2CO3, at 150°C for 5 hours, resulting in a product conversion of 77.47% fkit.hr.

Table 1: Comparison of Synthetic Methodologies for 2-Hydroxyethyl Esters

| Parameter | Enzymatic Synthesis (Lipase) | Chemical Synthesis (K2CO3) |

|---|---|---|

| Catalyst | Immobilized Lipase (e.g., Novozym 435, NS 88011) | Potassium Carbonate (K2CO3) |

| Solvent | Often solvent-free | Typically solvent-free (excess alcohol acts as solvent) |

| Temperature | 50-70°C unife.itresearchgate.net | 150°C fkit.hr |

| Reaction Time | 12-32 hours unife.itnih.gov | 5 hours fkit.hr |

| Molar Ratio (Acid/Oil:Alcohol) | 1:2 to 1:10 unife.itfkit.hr | 1:10 fkit.hr |

| Conversion/Yield | High conversion (up to 99%) unife.it | Moderate conversion (e.g., 77.47%) fkit.hr |

| Environmental Impact | Lower energy consumption, biodegradable catalyst, minimal waste | Higher energy consumption, catalyst removal required |

| Catalyst Reusability | Yes, immobilized enzymes can be reused unife.it | Possible, but may require regeneration |

Valorization of Oleochemical Resources and Waste Products as Feedstocks

The production of this compound and its analogues can be made more sustainable by utilizing renewable feedstocks derived from oleochemical resources. These resources include vegetable oils, animal fats, and waste products from the food and agriculture industries. The valorization of these materials not only provides a renewable source of fatty acids but also contributes to a circular economy by transforming low-value byproducts into valuable chemicals.

Docosanoic acid (behenic acid), the fatty acid backbone of this compound, can be sourced from various plant oils. For instance, it is a component of peanut oil (Arachis hypogaea) and canola oil (Brassica napus). These oils can be hydrolyzed to yield a mixture of fatty acids, from which docosanoic acid can be separated, or they can be used directly in transesterification reactions.

Waste cooking oils and soapstocks, which are byproducts of the edible oil refining process, represent a particularly valuable and low-cost feedstock. For example, camellia oil soapstocks have been successfully utilized for the enzymatic synthesis of fatty acid ethyl esters. researchgate.net The process involved a solvent-free system with Novozym 435, achieving a yield of up to 98.4% researchgate.net. This demonstrates the potential of using such waste streams for the production of other fatty acid esters, including this compound.

The general process for utilizing these oleochemical resources involves a few key steps:

Feedstock Pre-treatment: Waste oils may require filtration and dewatering to remove impurities that could interfere with the subsequent reaction. Soapstocks, which are rich in free fatty acids, may need to be neutralized or directly used in esterification reactions.

Hydrolysis or Transesterification: Triglycerides in oils and fats can be hydrolyzed to free fatty acids and glycerol. Alternatively, they can undergo transesterification directly with ethylene glycol to produce 2-hydroxyethyl esters.

Purification: The final product, this compound, needs to be separated from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts like glycerol.

The use of these renewable and often waste-derived feedstocks aligns with the principles of green chemistry by reducing reliance on fossil fuels and minimizing waste.

Table 2: Oleochemical Feedstocks for this compound Synthesis

| Feedstock | Source | Key Components for Synthesis | Pre-treatment/Processing |

|---|---|---|---|

| Peanut Oil | Arachis hypogaea | Triglycerides of various fatty acids, including docosanoic acid | Direct transesterification or hydrolysis to free fatty acids. |

| Castor Oil | Ricinus communis | Triglycerides of ricinoleic acid and other fatty acids | Direct transesterification or hydrolysis to free fatty acids. |

| Canola Oil | Brassica napus | Triglycerides of various fatty acids, including docosanoic acid | Direct transesterification or hydrolysis to free fatty acids. |

| Waste Cooking Oil | Used vegetable oils from food industry | Triglycerides of various fatty acids | Filtration, dewatering. |

| Soapstocks | Byproduct of edible oil refining | Free fatty acids, soaps, and some neutral oil | Acidulation to convert soaps to free fatty acids, followed by esterification. |

Derivatization Strategies and Functionalization of 2-Hydroxyethyl Esters

The presence of a primary hydroxyl group in 2-hydroxyethyl esters like this compound provides a reactive site for further chemical modification. This allows for the synthesis of a wide range of derivatives with tailored properties for various applications. Derivatization can alter the molecule's polarity, reactivity, and physical properties.

Common derivatization strategies for hydroxyl groups include esterification, etherification, and the introduction of other functional groups. These reactions can be used to attach chromophores for analytical detection, introduce polymerizable groups, or modify the surfactant properties of the molecule.

One common derivatization is the esterification of the free hydroxyl group with another carboxylic acid or an acyl chloride. This reaction can be catalyzed by acids or enzymes and results in the formation of a diester. For example, reacting this compound with a short-chain carboxylic acid would yield a molecule with both a long, lipophilic alkyl chain and a more polar, short-chain ester group.

Etherification is another route to modify the hydroxyl group. This can be achieved by reacting the 2-hydroxyethyl ester with an alkyl halide under basic conditions (Williamson ether synthesis) to form an ether linkage. This would decrease the polarity of the head group.

The hydroxyl group can also be converted to other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, although this might be challenging without affecting the ester linkage. More commonly, it can be replaced by a halogen or an amino group through nucleophilic substitution reactions.

A specific example of derivatization, although on a polymeric analogue, is the modification of poly(2-hydroxyethyl methacrylate) (PHEMA) with 9-anthracenecarboxylic acid. In this case, the hydroxyl groups along the polymer chain were esterified in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts researchgate.net. This demonstrates the feasibility of esterifying the hydroxyl group of a 2-hydroxyethyl moiety.

Another relevant, though indirect, example is the synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amides from palm oil. While this involves the formation of an amide from the fatty acid, the resulting molecule contains a 2-hydroxyethyl group that could potentially undergo further functionalization.

Table 3: Potential Derivatization Reactions of the Hydroxyl Group in this compound

| Reaction Type | Reagents | Functional Group Introduced | Potential Change in Properties |

|---|---|---|---|

| Esterification | Carboxylic acid (R'-COOH) + Acid catalyst or Acyl chloride (R'-COCl) | Ester (-O-CO-R') | Increased lipophilicity, altered polarity |

| Etherification | Alkyl halide (R'-X) + Base | Ether (-O-R') | Decreased polarity, increased chemical stability |

| Tosylation | Tosyl chloride (TsCl) + Base | Tosylate (-OTs) | Formation of a good leaving group for nucleophilic substitution |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl2) or Phosphorus tribromide (PBr3) | Halide (-Cl, -Br) | Introduction of a reactive site for further substitution |

| Conversion to Amine | 1. Tosylation, 2. Azide substitution (NaN3), 3. Reduction | Amine (-NH2) | Introduction of a basic and nucleophilic group |

Chemical Reactivity and Mechanistic Transformations of 2 Hydroxyethyl Docosanoate

Hydrolytic Degradation Pathways of 2-Hydroxyethyl Esters

The primary pathway for the degradation of 2-hydroxyethyl docosanoate in the presence of water is the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: docosanoic acid and ethylene (B1197577) glycol. The hydrolysis can proceed through several mechanisms, primarily catalyzed by acids or bases. chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the hydrolysis of the ester is a reversible equilibrium reaction. chemguide.co.uklibretexts.orgwikipedia.org The mechanism is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Following a proton transfer, the 2-hydroxyethyl group is eliminated as ethylene glycol, and deprotonation of the remaining carbonyl yields docosanoic acid. chemistrysteps.com To drive the reaction toward completion, a large excess of water is typically used. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process and is the more common method for hydrolyzing esters. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon of the ester. wikipedia.org This forms a tetrahedral intermediate, which then collapses, eliminating the 2-hydroxyethoxy group as an alkoxide. This alkoxide is a strong base and immediately deprotonates the newly formed docosanoic acid. This final acid-base step is essentially irreversible and results in the formation of a carboxylate salt (sodium docosanoate) and ethylene glycol. wikipedia.orgchemistrysteps.com To isolate the free docosanoic acid, the resulting carboxylate salt must be subsequently acidified. libretexts.org

The rate of alkaline hydrolysis for esters is generally second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The structure of the ester, particularly the nature of the substituents, can exert polar and steric effects that influence the rate of the rate-determining nucleophilic attack. chemrxiv.org

Transesterification Kinetics and Equilibrium Studies

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. For this compound, this can be represented by the reaction with an alcohol (R'-OH) to form a new ester (docosanoyl-OR') and ethylene glycol. This process can be catalyzed by either acids or bases and is governed by equilibrium. scholaris.ca

The reaction is an equilibrium process, and its direction can be controlled by manipulating the reaction conditions. Using a large excess of the reactant alcohol can shift the equilibrium towards the products, maximizing the yield of the new ester. scholaris.ca Conversely, removing one of the products, such as the volatile ethylene glycol, can also drive the reaction to completion. A study on the enzymatic synthesis of wax esters demonstrated that the continuous evaporation of the alcohol byproduct (methanol) significantly increased the final yield. researchgate.net

Temperature: Higher temperatures generally increase the reaction rate.

Catalyst Concentration: The rate of reaction is typically dependent on the concentration of the acid or base catalyst.

Molar Ratio of Reactants: The ratio of alcohol to ester affects both the reaction rate and the equilibrium position.

The table below summarizes findings from a kinetic study on the enzymatic transesterification of rapeseed fatty acid methyl esters with a fatty alcohol, which serves as a model for wax ester synthesis.

| Parameter | Condition for Highest Initial Rate | Effect on Reaction |

|---|---|---|

| Enzyme/Lipid Ratio | Low (0.3) | Influences the availability of catalytic sites. |

| Temperature | High (80°C) | Increases reaction rate up to the point of enzyme denaturation. |

| Solvent (Isooctane) | Absent (0%) | Solvent can affect substrate solubility and enzyme activity. |

| Water Activity (aw) | Low (<0.11) | Crucial for maintaining enzyme activity and preventing hydrolysis. |

| Methanol Removal | Evaporation (caps off) | Shifts equilibrium, increasing final yield from 83% to over 90%. |

Data adapted from a study on enzymatic transesterification of rapeseed fatty acid methyl esters. researchgate.net

Oxidative and Reductive Transformations of the Ester Moiety and Alkyl Chain

Oxidative Transformations: The saturated docosanoate alkyl chain is generally resistant to oxidation. However, strong oxidizing agents under harsh conditions can induce oxidation. The kinetic study of ester oxidation by potassium permanganate (B83412) (KMnO₄) in an acidic medium indicates that the reaction is first order with respect to both the ester and the oxidant. sphinxsai.comorientjchem.org Such powerful oxidants can potentially lead to the cleavage of C-C bonds, resulting in a mixture of shorter-chain carboxylic acids.

If unsaturation were present in the alkyl chain, it would become the primary site for oxidation. Oxidative cleavage at a C=C double bond, using reagents like ozone (ozonolysis) or hydrogen peroxide with a tungsten-based catalyst, is a common method to produce dicarboxylic acids from unsaturated fatty acids. mdpi.comresearchgate.netrsc.org This process typically involves a two-step route: first, the dihydroxylation of the double bond to form a diol, followed by the oxidative cleavage of the diol. nih.gov

Reductive Transformations: The ester moiety of this compound can be reduced to yield alcohols. The most common method for this transformation is catalytic hydrogenation. This process typically requires high pressures and temperatures in the presence of a heterogeneous catalyst. youtube.com Copper-chromite catalysts (Adkins-type catalysts) have traditionally been used for the hydrogenation of fatty acid esters to fatty alcohols under severe conditions (e.g., 200-400°C and 20-50 MPa). researchgate.net The reaction involves the hydrogenolysis of the ester bond, converting this compound into two alcohol molecules: 1-docosanol (B1670855) and ethylene glycol.

More modern and milder methods utilize soluble ruthenium or manganese complexes, which can operate at lower pressures and temperatures. youtube.com Another powerful, albeit less economical for large-scale synthesis, method is reduction using metal hydrides like lithium aluminum hydride (LiAlH₄). This reagent readily reduces the ester group to two primary alcohols.

Enzymatic Biotransformations of Docosanoic Acid and Related Hydroxy Fatty Acids in Model Systems

Hydroxylation Mechanisms (e.g., 2-hydroxylation, omega-oxidation)

In biological systems, the long alkyl chain of docosanoic acid can be functionalized through enzymatic hydroxylation. Two key pathways are alpha-oxidation (2-hydroxylation) and omega-oxidation.

Omega (ω)-Oxidation: This is an alternative metabolic pathway to the more common beta-oxidation and occurs primarily in the endoplasmic reticulum of liver and kidney cells. epo.org The process begins with the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid. epo.org This initial step is catalyzed by a cytochrome P450-dependent mixed-function oxidase system, which requires NADPH and molecular oxygen. researchgate.net The resulting ω-hydroxy fatty acid is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield a dicarboxylic acid. epo.org Studies on rat liver microsomes have confirmed that docosanoic acid (C22:0) is a substrate for this ω-oxidation system, producing both 22-hydroxy-docosanoic acid and the corresponding docosanedioic acid. nih.gov

Alpha (α)-Oxidation: This pathway involves the oxidation of the carbon atom adjacent to the carboxyl group (the α-carbon or C-2). It is important for the metabolism of branched-chain fatty acids but can also act on straight-chain fatty acids. The process involves the removal of one carbon at a time from the carboxyl end of the molecule. researchgate.net

Microbial Degradation and Modification Pathways of Wax Esters

Microorganisms possess diverse enzymatic machinery capable of degrading and modifying wax esters. The degradation of these compounds, which are structurally similar to paraffin (B1166041) waxes found in crude oil, typically begins with an oxidative attack on the long alkyl chain.

The initial step is often catalyzed by alkane hydroxylase enzymes, which introduce a hydroxyl group. google.com This can occur via several pathways:

Terminal Oxidation: The enzyme attacks the terminal methyl group of the fatty acid or fatty alcohol part of the wax ester, leading to a primary alcohol. This can then be further oxidized to an aldehyde and a carboxylic acid, which can enter the β-oxidation cycle for energy production.

Subterminal Oxidation: The attack occurs on a sub-terminal carbon, producing a secondary alcohol, which is then oxidized to a ketone. Baeyer-Villiger monooxygenases can then convert the ketone into an ester, which is subsequently hydrolyzed by esterases into an alcohol and a fatty acid. google.com

Following the initial oxidation, esterases and lipases play a crucial role by hydrolyzing the ester bond of the wax ester, releasing the fatty acid and fatty alcohol. google.com These components are then channeled into the cell's central metabolic pathways, such as β-oxidation, to be used as carbon and energy sources. metu.edu.tr Some bacteria, such as Acinetobacter and Marinobacter, are also known to synthesize and accumulate wax esters as intracellular storage compounds under nutrient-limiting conditions. chemrxiv.org

Polymerization Reactions Involving the 2-Hydroxyethyl Moiety in Related Monomers

The 2-hydroxyethyl group in this compound is not directly polymerizable in its current form. However, if the docosanoate portion were replaced by a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), the resulting monomer would be highly reactive. Studies on related monomers like 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA) provide insight into the potential polymerization reactions involving the 2-hydroxyethyl moiety.

Radical Polymerization: HEA and HEMA are readily polymerized via free-radical polymerization using thermal or photoinitiators. nih.govmetu.edu.tr The presence of the hydroxyl group imparts hydrophilicity to the resulting polymers (PHEA and PHEMA), which are used to create hydrogels for biomedical applications. metu.edu.tr Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to HEA, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersities. cmu.educmu.edu

Michael-Type Addition Polymerization: An alternative, non-radical polymerization pathway for monomers containing a hydroxyl group and an activated double bond is Michael-type addition. For 2-hydroxyethyl acrylate, this reaction involves the nucleophilic addition of the hydroxyl group of one monomer to the carbon-carbon double bond of another. researchgate.net This process can be initiated by bases or nucleophiles and results in polymers with an ether-ester chain structure. researchgate.net

The table below summarizes various polymerization methods used for 2-hydroxyethyl acrylate (HEA), a representative monomer containing the 2-hydroxyethyl moiety.

| Polymerization Method | Initiator/Catalyst | Key Features | Resulting Polymer |

|---|---|---|---|

| Bulk Radical Polymerization | Chemical Initiator (e.g., BPO) | Solvent-free; can lead to autoacceleration. | High molecular weight, often crosslinked and insoluble. metu.edu.tr |

| Solution Radical Polymerization | Chemical Initiator | Better temperature control; can yield soluble polymers. | Lower molecular weight compared to bulk. metu.edu.tr |

| Atom Transfer Radical Polymerization (ATRP) | e.g., CuBr/bipyridine complex | Controlled/"living" polymerization; produces well-defined polymers. | Predictable molecular weight, low polydispersity (Mw/Mn ≤ 1.2). cmu.edu |

| Emulsion Polymerization | Oil-soluble or water-soluble initiator | Used for highly water-soluble monomers like HEMA to produce latexes. cmu.edu | Polymer latex particles. cmu.edu |

| Michael-Type Addition | Bases (e.g., NaH) or Nucleophiles (e.g., triphenylphosphine) | Non-radical mechanism; addition of -OH to C=C bond. | Polyester-ether structure; molecular weights up to 9000 g/mol. researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Hydroxyethyl docosanoate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides a complete map of the molecule's carbon-hydrogen framework. core.ac.ukjchps.com

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its proximity to electronegative atoms and functional groups. oregonstate.edulibretexts.org For this compound, the protons on the ethylene (B1197577) glycol moiety are significantly deshielded by the adjacent oxygen atoms, causing them to resonate at a lower field (higher ppm value) compared to the protons of the long alkyl chain. libretexts.orgcompoundchem.com Similarly, the methylene (B1212753) group (α-CH₂) adjacent to the carbonyl group of the ester is also shifted downfield. The long methylene chain of the docosanoate portion appears as a large, complex signal in the typical alkane region, while the terminal methyl group (-CH₃) gives a characteristic triplet signal at a high field. compoundchem.com

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. oregonstate.edulibretexts.org The electronegativity of the oxygen atoms strongly influences the chemical shifts. chemguide.co.uk The carbonyl carbon (C=O) of the ester group appears at a very low field. The carbons of the ethylene glycol unit (-OCH₂CH₂OH) are also shifted downfield due to the direct attachment to oxygen. The numerous methylene carbons of the long fatty acid chain resonate in a narrow range in the aliphatic region of the spectrum. libretexts.orgcompoundchem.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| HO-CH₂- | ~3.7 | Triplet |

| -O-CH₂-CH₂-OH | ~4.2 | Triplet |

| -C(=O)-CH₂- | ~2.3 | Triplet |

| -(CH₂)₁₉- (in chain) | ~1.2-1.6 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

| -OH | Variable | Singlet (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~174 |

| -O-CH₂-CH₂-OH | ~67 |

| HO-CH₂- | ~61 |

| -C(=O)-CH₂- | ~34 |

| -(CH₂)₁₉- (in chain) | ~22-32 |

| -CH₃ | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The method is based on the principle that different chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to vibrate. vscht.cz

The FTIR spectrum of this compound is dominated by several key absorption bands:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group from the alcohol moiety. libretexts.orgchemguide.co.uk The broadening is due to intermolecular hydrogen bonding.

C-H Stretching: Sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the stretching vibrations of C-H bonds within the long sp³-hybridized alkyl chain. libretexts.org

C=O Stretching: A very strong and sharp absorption peak around 1735-1740 cm⁻¹ is the most characteristic signal for the carbonyl (C=O) group of the saturated ester. pressbooks.publibretexts.org

C-O Stretching: The spectrum will also show strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹. These bands correspond to the C-O single bonds of the ester and the alcohol. libretexts.org

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkane (-CH₂, -CH₃) | C-H Stretch | 2850-2960 | Strong, Sharp |

| Ester (-C=O) | C=O Stretch | 1735-1740 | Strong, Sharp |

| Ester/Alcohol (C-O) | C-O Stretch | 1000-1300 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify components of a sample. For a compound like this compound, GC-MS serves as an excellent tool for assessing its purity and confirming its identity. bohrium.com

In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). uni-saarland.de The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). vanderbilt.edu

The mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) may be weak or absent due to the instability of the ionized molecule. chemguide.co.uk Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms of both the ester and alcohol functionalities. youtube.commiamioh.edu

Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo cleavage at various points, leading to a series of fragment ions separated by 14 mass units (corresponding to a -CH₂- group). libretexts.org

The retention time from the GC provides a measure of the compound's volatility, while the mass spectrum provides a molecular fingerprint that confirms its identity and structure. By integrating the peak area, the purity of the compound can be accurately determined.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Predicted m/z | Origin |

|---|---|---|

| [CH₂OH]⁺ | 31 | Alpha-cleavage at alcohol |

| [CH₂CH₂OH]⁺ | 45 | Cleavage of ester C-O bond |

| [C₂₁H₄₃CO]⁺ | 323 | Cleavage of ester O-C bond |

| [C₂₂H₄₃O₂]⁺ | 355 | Loss of -CH₂CH₂OH |

| [CnH₂n₊₁]⁺ | Variable | Alkyl chain fragmentation |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

For analyzing this compound within complex matrices, such as cosmetic formulations or biological extracts, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the preferred method. springernature.com This technique is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. nih.gov

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. lipidmaps.org The compound's retention time on the HPLC column is a characteristic property used for its identification.

After separation, the column effluent is directed to a mass spectrometer, typically equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. nih.gov The combination of retention time from HPLC and mass-to-charge ratio from MS provides high specificity and sensitivity for the detection and quantification of this compound in complex samples. nih.gov

Hyphenated Analytical Techniques for Advanced Structural Information (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even higher level of structural information and analytical certainty. nih.gov This technique involves two stages of mass analysis, which is invaluable for confirming the identity of a compound in a complex matrix or for distinguishing between isomers. semanticscholar.org

In an LC-MS/MS experiment, after the initial separation by LC, the sample is ionized, and a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. mdpi.com This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions (or "daughter" ions) are then analyzed by the second mass analyzer. lipidmaps.org

This process, known as Selected Reaction Monitoring (SRM), generates a highly specific fragmentation pattern for the parent molecule. semanticscholar.org By monitoring a specific transition from a precursor ion to a product ion, analysts can achieve exceptional sensitivity and selectivity, virtually eliminating matrix interference. For this compound, fragmentation of the [M+H]⁺ precursor ion would yield product ions that confirm the connectivity between the docosanoate chain and the hydroxyethyl (B10761427) group, providing unambiguous structural confirmation.

Thermal Analysis Techniques for Material Behavior (e.g., Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. This provides a measure of its thermal stability. Typically, a single-step mass loss would be expected as the organic molecule breaks down into volatile products at elevated temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions. For this compound, a DSC scan would reveal:

Melting Point (Tₘ): An endothermic peak corresponding to the temperature at which the solid compound melts into a liquid. The sharpness of this peak can also be an indicator of purity.

Crystallization Temperature (T꜀): Upon cooling, an exothermic peak would indicate the temperature at which the compound crystallizes from its molten state.

These thermal properties are crucial for understanding the material's behavior during storage, formulation, and application.

Expected Thermal Analysis Data for this compound

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| Thermogravimetry (TGA) | Decomposition Temperature (Tₔ) | Thermal stability of the compound |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | Phase transition from solid to liquid; purity indicator |

| Differential Scanning Calorimetry (DSC) | Crystallization Temperature (T꜀) | Phase transition from liquid to solid |

Computational Chemistry and Theoretical Modeling of 2 Hydroxyethyl Docosanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to determine the electronic structure of a molecule. purdue.edu Methods like Density Functional Theory (DFT) or ab initio calculations can elucidate the distribution of electrons and predict molecular properties that are dependent on this distribution. lsu.edu

For 2-hydroxyethyl docosanoate, these calculations would reveal key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. The analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the ester and hydroxyl groups are expected to be electron-rich (nucleophilic) sites, while the carbonyl carbon and the hydrogen of the hydroxyl group would be electron-deficient (electrophilic) sites.

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations Note: These are hypothetical values for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions and solubility. |

| Partial Atomic Charges | O(carbonyl): -0.6e | Quantifies the electron distribution, highlighting sites for electrostatic interactions. |

| C(carbonyl): +0.7e |

These quantum-derived parameters are fundamental for predicting how this compound will interact with other chemical species and for understanding its reaction mechanisms. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long, flexible docosanoate chain, this compound can adopt a vast number of conformations. Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's dynamics, researchers can explore its preferred shapes and how it interacts with its environment.

A conformational analysis via MD would involve simulating the molecule in a vacuum or a solvent to identify low-energy, stable conformations. Properties such as the radius of gyration and end-to-end distance of the alkyl chain would be monitored to characterize the molecule's compactness and folding behavior.

Furthermore, MD simulations are ideal for studying intermolecular interactions. researchgate.net By simulating a system containing many this compound molecules, one can model the bulk liquid phase. Analysis of the simulation trajectories can provide radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance. This would reveal details about molecular packing. Specific interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the ester group of another, can be quantified to understand the cohesive forces within the material. semanticscholar.org

Table 2: Hypothetical Outputs from Molecular Dynamics Simulations of this compound Note: These are hypothetical values for illustrative purposes.

| Parameter | Predicted Finding | Significance |

|---|---|---|

| Radius of Gyration (Rg) | 8.5 - 12.0 Å | Indicates the range of molecular compactness, from folded to extended conformations. |

| Average Hydrogen Bonds | 0.8 per molecule | Quantifies the extent of hydrogen bonding, which strongly influences properties like viscosity and boiling point. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s | Measures molecular mobility within the bulk liquid, related to viscosity. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. researchgate.net This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state. For this compound, a relevant reaction to model would be its hydrolysis—the cleavage of the ester bond by water to form docosanoic acid and ethylene (B1197577) glycol.

Using quantum chemical methods, the geometric structures of the reactants, products, and the transition state for the reaction can be calculated. The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor governing the reaction rate. researchgate.net Techniques such as Canonical Variational Transition State Theory (CVT) can be used to calculate theoretical rate coefficients across a range of temperatures. researchgate.net This analysis provides a molecular-level understanding of the reaction's feasibility and kinetics that can be difficult to obtain experimentally. researchgate.net

Table 3: Example of a Calculated Reaction Energy Profile for the Hydrolysis of this compound Note: These are hypothetical values for illustrative purposes.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants (Ester + H₂O) | 0 | Starting energy of the system. |

| Transition State | +95 | The highest energy point along the reaction coordinate. |

| Products (Acid + Alcohol) | -15 | Final energy of the system, indicating an exothermic reaction. |

| Calculated Property | Value | Significance |

| Activation Energy (Ea) | +95 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

Structure-Property Relationship Predictions through Computational Methods

Predicting the macroscopic physical properties of a compound from its molecular structure is a key goal of computational chemistry. Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between computationally derived molecular descriptors and experimentally measured properties. rsc.org

For this compound, the first step would be to calculate a wide range of molecular descriptors using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area, volume), or electronic (e.g., dipole moment, polarizability).

Once these descriptors are calculated, they can be used to build a QSPR model. This typically involves using a dataset of related compounds for which the desired property (e.g., boiling point, viscosity, solubility) is known. Statistical methods are then used to create an equation that links the descriptors to the property. This model could then be used to predict the properties of this compound.

Table 4: Selected Molecular Descriptors for this compound for Use in QSPR Models Note: These are hypothetical values for illustrative purposes.

| Descriptor | Calculated Value | Potential Property Correlation |

|---|---|---|

| Molecular Weight | 384.6 g/mol | Boiling point, density |

| Molar Volume | 430.5 cm³/mol | Density, viscosity |

| Solvent Accessible Surface Area | 650 Ų | Solubility, interaction potential |

| Polarizability | 55.2 ų | Refractive index, dielectric constant |

By correlating these fundamental molecular characteristics with macroscopic behavior, computational methods provide a powerful predictive framework for chemical and materials science. dur.ac.uk

Applications in Advanced Materials Science and Oleochemical Technologies

Development of Specialty Surfactants and Emulsifiers Based on 2-Hydroxyethyl Docosanoate Structure

The amphiphilic nature of this compound, stemming from its long, saturated docosanoyl tail and its polar hydroxyethyl (B10761427) head group, makes it an excellent candidate for use as a nonionic surfactant and emulsifier. The substantial length of the fatty acid chain imparts strong surface activity, making it particularly effective in stabilizing emulsions and foams in various formulations. Nonionic surfactants are valued for their stability across a range of pH levels and in the presence of electrolytes.

The presence of the primary hydroxyl group offers a site for further chemical modification, such as ethoxylation, to create a series of surfactants with tailored Hydrophilic-Lipophilic Balance (HLB) values. This versatility allows for the creation of emulsifiers optimized for specific oil phases, enhancing their utility in complex systems found in cosmetics, food technology, and industrial applications. crodaindustrialspecialties.comdow.com

In aqueous solutions, surfactants like this compound self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The extremely long C22 alkyl chain of this compound results in a very low CMC, indicating high efficiency in surfactant action. The primary driving force for micellization is the hydrophobic effect, where the long hydrocarbon tails are sequestered from water into the micellar core, while the polar hydroxyethyl head groups remain exposed to the aqueous phase. nih.gov

The structure of these micelles is typically spherical at concentrations just above the CMC, but can transition to other shapes, such as worm-like micelles, at higher concentrations or with the addition of salts. The substitution of methyl groups with hydroxyethyl groups in a surfactant's head has been shown to reduce the CMC and the degree of counterion binding. researchgate.net The solution properties, including surface tension reduction and thermodynamic parameters of micellization, are significantly influenced by the length of the hydrophobic chain. researchgate.net The large hydrophobic core of micelles formed from this compound provides a suitable environment for solubilizing nonpolar substances, a key function in detergency and drug delivery applications.

Table 1: Comparative Micellization Properties of Hydroxyethyl-based Surfactants

| Surfactant Structure | Hydrophobic Chain Length | Typical CMC Range (Aqueous) | Key Influencing Factors |

| 2-Hydroxyethyl Laurate | C12 | 10⁻³ - 10⁻⁴ M | Moderate hydrophobicity, standard micelle formation. |

| 2-Hydroxyethyl Stearate | C18 | 10⁻⁴ - 10⁻⁵ M | Increased hydrophobicity, lower CMC than C12 analogue. |

| This compound | C22 | < 10⁻⁵ M (Estimated) | Very high hydrophobicity, strong tendency for self-assembly, very low CMC. researchgate.net |

Formulation of High-Performance Lubricants and Additives

Synthetic esters are a crucial class of Group V base oils used in high-performance lubricants due to their excellent properties, including low volatility, good thermal stability, and inherent lubricity. srce.hrmachinerylubrication.com The long, linear carbon chain of this compound makes it a highly promising candidate for formulating advanced lubricants and additives. lube-media.com

The polarity of the ester and hydroxyl groups provides a strong affinity for metal surfaces, forming a durable boundary film that reduces friction and wear under severe conditions. machinerylubrication.com This is particularly important in applications involving high pressure and temperature. The long C22 chain contributes to a high viscosity index, meaning the lubricant's viscosity changes less with temperature fluctuations, ensuring consistent performance. zslubes.com Furthermore, esters are known to act as dispersing agents and can help solubilize other additives in a lubricant formulation. lube-media.com When used as an additive, this compound can enhance the anti-wear and extreme pressure (EP) properties of mineral or other synthetic base oils. google.comhplubricants.com

Table 2: Potential Lubricant Properties of this compound

| Property | Contribution from this compound Structure | Performance Benefit |

| Boundary Lubrication | Polar ester and hydroxyl groups adsorb onto metal surfaces. machinerylubrication.com | Reduced friction and wear, especially in high-load conditions. |

| Viscosity Index (VI) | Long, flexible C22 alkyl chain. zslubes.com | Stable viscosity over a wide temperature range. |

| Thermal & Oxidative Stability | Saturated alkyl chain and stable ester linkage. | Resistance to breakdown at high temperatures, longer oil life. dufelub.com |

| Volatility | High molecular weight. | Low evaporation loss at high temperatures, reduced oil consumption. machinerylubrication.com |

| Solvency/Dispersancy | Inherent polarity of the molecule. lube-media.com | Keeps engine components clean, prevents sludge and deposit formation. |

Integration into Polymer Systems as Monomers or Modifiers

The bifunctional nature of this compound, with its polymerizable hydroxyl group and long alkyl chain, allows for its integration into various polymer systems. It can be used to impart specific properties such as hydrophobicity, flexibility, and surface modification to a polymer backbone.

Graft copolymers consist of a main polymer backbone with side chains of a different composition. cmu.edu A common method for synthesizing graft copolymers is the "grafting through" technique, which involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edunih.gov

To integrate the docosanoate moiety, this compound can be first converted into a polymerizable monomer, such as 2-(docosanoyloxy)ethyl methacrylate (B99206), an analogue of 2-hydroxyethyl methacrylate (HEMA). nih.govsemanticscholar.org This long-chain methacrylate monomer can then be copolymerized with other monomers (e.g., methyl methacrylate, styrene) using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net This approach allows for the synthesis of well-defined graft copolymers where the long C22 side chains are grafted onto a flexible backbone.

Characterization of these graft copolymers would involve techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) to confirm the incorporation of the docosanoate side chains. nih.gov The resulting materials are expected to exhibit properties of thermoplastic elastomers, with the long, waxy side chains potentially forming crystalline domains within an amorphous polymer matrix. cmu.edu

"Smart" polymers are materials that exhibit a significant change in their properties in response to external stimuli, such as temperature, pH, or light. specificpolymers.com Thermo-responsive polymers, in particular, undergo a phase transition in solution at a specific temperature, often referred to as the Lower Critical Solution Temperature (LCST). researchgate.net

Role as a Precursor in Bio-based Chemical Production within Oleochemistry

Oleochemistry focuses on the conversion of natural fats and oils into industrial chemical products. Fatty acids and their simple esters, like fatty acid methyl esters (FAMEs), are fundamental platform molecules in this industry. ieabioenergy.com this compound, derived from behenic acid (C22:0)—a fatty acid found in plant oils like crambe and rapeseed—is a value-added, bio-based chemical precursor. acs.org

As a functionalized fatty acid ester, it can be a starting material for a variety of other oleochemicals. nih.gov The primary hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, creating bifunctional molecules. The ester linkage can be transesterified with other alcohols to produce different long-chain esters. Furthermore, if derived from an unsaturated C22 fatty acid, the double bonds could be epoxidized to create bio-based epoxy resins or plasticizers, a growing area of green chemistry. mdpi.comgoogle.com Its role as a bio-based intermediate supports the transition from fossil fuel-based feedstocks to renewable, sustainable resources for the chemical industry. ieabioenergy.com

Exploration in Advanced Biomedical Materials

The investigation of novel biomaterials for advanced therapeutic applications is a cornerstone of modern materials science. Within this context, esters of long-chain fatty acids are emerging as a class of compounds with significant potential, owing to their inherent biocompatibility and tunable physicochemical properties. This compound, an ester of behenic acid (docosanoic acid), represents a molecule of interest at the intersection of oleochemicals and biomedical material science. Its structure, combining a long, saturated C22 alkyl chain with a hydrophilic hydroxyethyl headgroup, suggests a range of properties that could be exploited in the design of sophisticated drug delivery systems.

The docosanoate portion of the molecule imparts a significant hydrophobic character, a key feature for formulating lipid-based drug carriers. This long alkyl chain can facilitate strong hydrophobic interactions, enabling the molecule to act as a structural component or a lipid matrix in various delivery platforms. Conversely, the 2-hydroxyethyl group introduces a degree of hydrophilicity, creating an amphipathic profile that is crucial for the self-assembly of nano- and micro-scale drug carriers and for influencing their interaction with biological environments. This dual character is central to its potential applications in advanced biomedical materials.

Material Science Aspects of Drug Carrier Systems and Delivery Systems

The utility of this compound in drug delivery systems is predicated on its molecular structure, which allows it to function as a versatile component in the fabrication of drug carriers. Its material science aspects are primarily related to its role as a lipid excipient, where it can influence the stability, drug-loading capacity, and release kinetics of the delivery system.

One of the primary applications of long-chain fatty acid esters is in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). In these systems, the solid lipid matrix is a key determinant of the carrier's performance. The long, saturated chain of the docosanoate moiety would contribute to a well-ordered, crystalline lipid matrix. This high degree of crystallinity can be advantageous for providing controlled, sustained release of encapsulated drugs. The presence of the hydroxyethyl group could be leveraged to modify the surface of these nanoparticles, potentially improving their stability in aqueous media and influencing their biodistribution.

The amphipathic nature of this compound also suggests its potential use as a non-ionic surfactant or co-surfactant in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS). These systems are designed to improve the oral bioavailability of poorly water-soluble drugs. The balance between the hydrophobic docosanoate tail and the hydrophilic hydroxyethyl head would be a critical factor in its ability to stabilize the oil-water interface in these formulations.

The table below summarizes the potential material science properties of this compound and their implications for drug delivery systems, based on the characteristics of its constituent chemical groups.

| Property | Implication for Drug Carrier Systems |

| High Lipophilicity | Enables high loading of hydrophobic drugs and provides a strong anchor within lipid-based carriers. |

| Amphipathic Character | Facilitates self-assembly into nanoparticles and can act as a stabilizer at oil-water interfaces. |

| Saturated C22 Chain | Promotes the formation of a stable, crystalline solid lipid matrix for controlled drug release. |

| Ester Linkage | Offers a site for controlled hydrolysis, enabling triggered drug release in response to physiological cues. |

| Hydroxyethyl Group | Introduces surface hydrophilicity, potentially improving aqueous stability and biocompatibility of the carrier. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。